molecular formula C22H30N4O3S B2447887 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049475-17-3

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2447887
CAS No.: 1049475-17-3
M. Wt: 430.57
InChI Key: WGAOPVWPMKAEML-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide ( 1049475-17-3) is a chemical compound with a molecular formula of C22H30N4O3S and a molecular weight of 430.56 . This benzamide derivative features a dimethylsulfamoyl group and a propyl linker connected to a phenylpiperazine moiety, a structural pattern often associated with potential bioactivity in medicinal chemistry research . Compounds with similar sulfamoyl and phenylpiperazine substructures have been investigated in various therapeutic areas, including as potential antifungal agents for the treatment of mycoses and as inhibitors in oncology research, highlighting the relevance of this chemotype in drug discovery . The presence of the sulfonamide group also makes it a candidate for building blocks in synthesizing more complex molecules for screening purposes . This product is intended for research and development purposes exclusively. It is strictly for non-human use and is not intended for diagnostic, therapeutic, or any veterinary applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)21-11-9-19(10-12-21)22(27)23-13-6-14-25-15-17-26(18-16-25)20-7-4-3-5-8-20/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAOPVWPMKAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the phenylpiperazinyl propyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring a consistent supply of high-purity 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a dimethylsulfamoyl group and a phenylpiperazinyl propyl side chain makes it particularly versatile for various applications in research and industry.

Biological Activity

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound with significant implications in medicinal chemistry and pharmacology. This compound is particularly noted for its interactions with neurotransmitter systems, specifically dopamine receptors, which are critical in the treatment of various neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O3SC_{21}H_{28}N_{4}O_{3}S. It features a benzamide core linked to a dimethylsulfamoyl group and a phenylpiperazine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H28N4O3S
Molecular Weight396.54 g/mol
IUPAC Name4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
SolubilitySoluble in DMSO, DMF

The biological activity of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide primarily involves its interaction with dopamine receptors. It acts as an agonist or antagonist, modulating neurotransmitter release and influencing various neurological pathways. This interaction is mediated through the binding of the compound to the receptor’s active site, resulting in conformational changes that alter receptor function.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its structural features confer high affinity and selectivity for certain dopamine receptor subtypes, making it a valuable candidate for drug development.

Case Studies and Research Findings

  • Dopamine Receptor Interaction : Studies have shown that compounds similar to 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can selectively bind to dopamine D2 receptors, leading to modulation of dopaminergic signaling pathways.
  • Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound possess neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
  • Antidepressant Activity : Experimental models indicate that this compound may exhibit antidepressant-like effects through its action on serotonin receptors, further expanding its therapeutic profile beyond dopaminergic systems .

Comparative Analysis with Similar Compounds

The unique structural characteristics of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide differentiate it from other piperazine derivatives. Below is a comparison with similar compounds:

Compound NameTarget ReceptorsBiological Activity
PramipexoleDopamine D2Antiparkinsonian
RopiniroleDopamine D2Antiparkinsonian
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamideDopamine D2, SerotoninNeuroprotective, Antidepressant

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

Coupling reactions : Reacting a benzamide derivative with a piperazine-containing alkylamine under nucleophilic substitution conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) .

Sulfamoylation : Introducing the dimethylsulfamoyl group using dimethylsulfamoyl chloride in the presence of a base like triethylamine .

  • Key Considerations : Optimize reaction time and temperature to avoid side products. Purification often involves column chromatography (e.g., chloroform:methanol gradients) and crystallization .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the benzamide backbone, piperazine ring, and dimethylsulfamoyl group. For example, aromatic protons appear at δ 7.74–6.84 ppm, while piperazine methyl groups resonate at δ 2.34–3.80 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6–552.5 [M+H]+^+) validate the molecular weight .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .

Q. What preliminary pharmacological assays are used to evaluate this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [35^{35}S]GTPγS) to assess affinity for serotonin or dopamine receptors, given structural similarities to known modulators .
  • Enzyme Inhibition Studies : Test against targets like protein tyrosine phosphatases (PTP1B) using colorimetric substrates (e.g., pNPP) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modifications :
  • Piperazine Substitution : Replace 4-phenylpiperazine with 4-pyridinyl or 4-fluorophenyl groups to alter receptor selectivity .
  • Alkyl Chain Length : Vary the propyl linker (e.g., ethyl to butyl) to adjust lipophilicity and membrane permeability .
  • Assays : Compare IC50_{50} values across analogs in enzymatic (e.g., PTP1B inhibition) and cellular (e.g., apoptosis via Bcl-2 modulation) assays .
  • Data Analysis : Use 3D-QSAR models to predict activity cliffs and guide synthesis .

Q. What computational methods are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Tools like Glide XP (Schrödinger) can model binding to receptors (e.g., Bcl-2 proteins) by evaluating hydrophobic enclosure and hydrogen-bond networks .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Use MM/GBSA to estimate binding affinities (ΔGbind_{bind}) and validate against experimental IC50_{50} data .

Q. How can contradictory data in pharmacological studies be resolved?

  • Methodological Answer :

  • Case Example : If analog 11h shows high in vitro activity but low in vivo efficacy:

Bioavailability Testing : Measure plasma concentrations via LC-MS to check for poor absorption or rapid clearance .

Metabolite Profiling : Identify degradation products using HR-MS/MS .

Formulation Adjustments : Introduce PEGylation or nano-encapsulation to enhance solubility .

  • Statistical Tools : Apply Bland-Altman plots to assess inter-lab variability in IC50_{50} measurements .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to address yield variability (33–92% in ) .
  • Data Transparency : Report negative results (e.g., failed coupling reactions) to refine SAR models .
  • Ethical Compliance : Ensure proper licensing for animal or human cell line use in pharmacological testing .

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